7-Hydroxymethylfluoranthene

説明

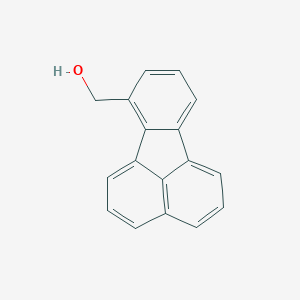

Structure

2D Structure

3D Structure

特性

IUPAC Name |

fluoranthen-7-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12O/c18-10-12-6-3-8-14-13-7-1-4-11-5-2-9-15(16(11)13)17(12)14/h1-9,18H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CECVCSWUFYELCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C4=CC=CC(=C4C3=CC=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20159302 | |

| Record name | 7-Hydroxymethylfluoranthene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20159302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135294-99-4 | |

| Record name | 7-Hydroxymethylfluoranthene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135294994 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Hydroxymethylfluoranthene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20159302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Chemical Properties

Laboratory Synthesis of 7-Hydroxymethylfluoranthene

The laboratory synthesis of specific PAH metabolites is essential for toxicological studies, providing pure standards for analytical identification and for conducting in vitro and in vivo experiments. While a specific, detailed protocol for the synthesis of this compound is not prominently documented in broad literature, its preparation can be inferred from established chemical reactions for related compounds. A common synthetic route for producing hydroxymethylated arenes involves the reduction of a corresponding carboxylic acid or its ester derivative.

For instance, the synthesis of the related compound 7,10-bis(hydroxymethyl)fluoranthene has been achieved through the reduction of the corresponding diester using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an appropriate solvent such as tetrahydrofuran (B95107) (THF). uhasselt.beacs.org Applying this logic, this compound could be synthesized by reducing 7-fluoranthenecarboxylic acid or its methyl ester with a suitable reducing agent.

Synthesis of Hydroxymethyl Moieties on Fluoranthene (B47539) Scaffolds

Key Chemical Reactions and Reactivity

The chemical reactivity of this compound is primarily dictated by the functional hydroxymethyl group (-CH₂OH) attached to the fluoranthene core. This group imparts reactivity that is distinct from the parent PAH.

Esterification: The hydroxyl group can react with acids, acid chlorides, or anhydrides to form esters. Of particular biological relevance is the enzymatic esterification with sulfate (B86663) (sulfonation), which is a key activation step in its mechanism of toxicity. mst.dkbund.de

Oxidation: The hydroxymethyl group can be oxidized. Mild oxidation would yield the corresponding aldehyde (7-formylfluoranthene), while stronger oxidation would produce 7-fluoranthenecarboxylic acid. This reactivity is significant as oxidation is a common metabolic pathway for primary alcohols in biological systems. vulcanchem.com

The fluoranthene ring system itself is relatively stable but can undergo electrophilic substitution reactions, although the conditions required are generally harsh. The presence of the hydroxymethyl group can influence the regioselectivity of such reactions.

Table 1: Key Reactions of this compound

| Reaction Type | Reagent(s) | Product(s) | Significance |

| Esterification (Sulfation) | ATP-sulfurylase, APS-kinase, Sulfotransferase (SULT) | 7-(Sulfoxymethyl)fluoranthene | Biological activation to a reactive, DNA-binding intermediate. mst.dkbund.de |

| Oxidation | Oxidizing agents (e.g., PCC, KMnO₄) | 7-Formylfluoranthene, 7-Fluoranthenecarboxylic acid | Potential metabolic pathway and synthetic application. vulcanchem.com |

Metabolic Pathways and Biological Interactions

Enzymatic Conversion and Metabolite Formation

7-Hydroxymethylfluoranthene is recognized principally as a metabolite of 7-methylfluoranthene. The metabolic process begins with the enzymatic oxidation of the methyl group, a reaction typically catalyzed by the cytochrome P450 (CYP) family of enzymes. nih.gov These monooxygenases are central to the metabolism of a wide range of xenobiotics, including PAHs.

Once formed, this compound becomes a substrate for phase II metabolizing enzymes. The most critical of these reactions in the context of its toxicity is sulfation, which is catalyzed by sulfotransferase (SULT) enzymes. bund.de This reaction involves the transfer of a sulfonate group (SO₃⁻) from a donor molecule, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to the hydroxyl group of the PAH. The product of this reaction is a benzylic sulfate (B86663) ester, 7-(sulfoxymethyl)fluoranthene. This ester is often unstable and can spontaneously lose the sulfate group to form a highly electrophilic benzylic carbocation. bund.de

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Analysis

Covalent Binding to Cellular Macromolecules (DNA Adducts)

The ultimate genotoxicity of this compound is mediated by the reactive carbocation generated from its sulfate ester. bund.de This electrophilic species readily attacks nucleophilic sites on cellular macromolecules, most importantly DNA. mst.dk The covalent products formed between a chemical and DNA are known as DNA adducts. taylorandfrancis.com

The formation of DNA adducts is a critical event in chemical carcinogenesis. taylorandfrancis.com These adducts distort the normal structure of the DNA helix, and if they are not removed by the cell's DNA repair machinery before cell division, they can lead to the incorporation of incorrect nucleotides during DNA replication. wikipedia.org This process results in a permanent change in the DNA sequence, known as a mutation. The major stable adducts from benzylic carbocations are often formed at the N² position of guanine (B1146940) and the N⁶ position of adenine (B156593). mst.dk The presence of these adducts serves as a biomarker of exposure and indicates a potential risk for genotoxic effects. taylorandfrancis.com

Computational Chemistry Approaches to 7 Hydroxymethylfluoranthene

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic makeup of a molecule, which in turn governs its geometry, energy, and reactivity.

Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy with computational cost, making it well-suited for studying PAHs and their derivatives. mdpi.com For 7-Hydroxymethylfluoranthene, DFT methods are used to determine its most stable three-dimensional structure by optimizing the molecular geometry. nih.govresearchgate.net This process involves calculating the forces on each atom and adjusting their positions until a minimum energy configuration is found. Functionals like B3LYP combined with basis sets such as 6-311G(d,p) have proven effective for optimizing the ground-state geometries of fluoranthene (B47539) derivatives. acs.org

The calculations yield precise data on bond lengths, bond angles, and dihedral angles. The energetics of the molecule, including its heat of formation and stabilization energy, can also be computed, providing insight into its thermodynamic stability. The substitution of a hydroxymethyl group onto the fluoranthene core is expected to induce subtle changes in the geometry of the aromatic system compared to the parent molecule.

Table 1: Representative DFT-Calculated Geometrical Parameters for this compound Note: The following data is illustrative of the parameters that would be obtained from a DFT calculation. Specific values are dependent on the chosen functional and basis set.

| Parameter | Description | Typical Calculated Value |

|---|---|---|

| C-C (aromatic) | Average bond length within the fluoranthene core | ~1.40 Å |

| C-C (bridge) | Bond length in the five-membered ring | ~1.47 Å |

| C7-C(H2OH) | Bond length connecting the methyl group to the ring | ~1.51 Å |

| C-O | Bond length in the hydroxymethyl group | ~1.43 Å |

| C-C-C (angle) | Average bond angle within a benzene (B151609) ring | ~120° |

Ab initio methods, which are based on first principles without empirical parameters, are employed for high-accuracy predictions. researchgate.net In conjunction with Time-Dependent DFT (TD-DFT), these methods are powerful tools for predicting the spectroscopic properties of fluoranthene derivatives. nih.govacs.org For this compound, these calculations can simulate its ultraviolet-visible (UV-Vis) absorption and emission spectra. nih.gov

These simulations identify the energies of electronic transitions, primarily the π → π* transitions characteristic of aromatic systems, and their corresponding oscillator strengths, which determine the intensity of absorption peaks. rsc.org Studies on similar derivatives show that the position and nature of substituents significantly alter the absorption and emission wavelengths. nih.gov Therefore, such calculations can pinpoint how the hydroxymethyl group modifies the spectral properties of the fluoranthene chromophore.

The electronic and reactive properties of this compound are largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). rsc.org DFT calculations provide detailed information on the energies and spatial distributions of these orbitals. rsc.orgacs.org

Table 2: Typical Frontier Orbital Energies for Fluoranthene Derivatives Note: This table shows representative values for fluoranthene derivatives to illustrate the output of molecular orbital analysis. The specific values for this compound would be influenced by the hydroxymethyl substituent.

| Derivative Type | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Reference |

|---|---|---|---|---|

| Unsubstituted Fluoranthene | -5.80 | -2.36 | 3.44 | acs.org |

| Electron-donating substituent | -5.65 | -2.25 | 3.40 | acs.org |

| Electron-withdrawing substituent | -6.10 | -2.70 | 3.40 | acs.org |

Ab Initio Methods in Reactivity and Spectroscopic Property Prediction

Molecular Dynamics and Conformational Analysis

While the fluoranthene ring system is largely planar and rigid, the hydroxymethyl substituent introduces conformational flexibility due to rotation around the C7-C(H2OH) single bond. drugdesign.org Molecular dynamics (MD) simulations are the primary computational tool for exploring this conformational freedom. cresset-group.com

MD simulations model the atomic motions of the molecule over time by solving Newton's equations of motion. cresset-group.com For this compound, an MD simulation, often in a simulated solvent environment, would generate a trajectory showing the rotation of the hydroxymethyl group. By analyzing this trajectory, researchers can identify the most stable conformations (rotamers) and the energy barriers between them. biorxiv.org This conformational analysis is crucial for understanding how the molecule might interact with biological targets, such as the active site of an enzyme, where a specific orientation may be required for binding. cresset-group.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Insights

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools used to correlate a molecule's chemical structure with a specific biological activity or property. conicet.gov.arnih.gov As a metabolite of a known pollutant, this compound would be an important compound in QSAR studies aimed at predicting the toxicity (e.g., carcinogenicity, mutagenicity) and environmental fate of PAHs. conicet.gov.arrsc.orgnih.gov

The QSAR workflow involves calculating a wide range of molecular descriptors for a series of related compounds, including this compound. rsc.orgnih.gov These descriptors quantify various aspects of the molecular structure, such as its topology, geometry, and electronic properties. A statistical model is then built to relate these descriptors to an experimentally measured endpoint. nih.gov These models can provide mechanistic insights by identifying which molecular features are most important for a given activity and can be used to predict the properties of untested chemicals. nih.govacs.org

Table 3: Common Molecular Descriptors in PAH QSAR Studies

| Descriptor Class | Example Descriptors | Relevance |

|---|---|---|

| Electronic | HOMO/LUMO energies, Dipole Moment, Partial Charges | Describes reactivity and intermolecular interactions. nih.gov |

| Topological | Molecular Connectivity Indices, Wiener Index | Quantifies molecular size, shape, and branching. nih.gov |

| Geometric | Molecular Surface Area, Molecular Volume | Relates to steric effects and transport properties. conicet.gov.ar |

| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Describes lipophilicity and bioavailability. |

Simulation of Reaction Pathways and Transition States

Understanding the chemical transformations of this compound, particularly its metabolic activation, is critical for assessing its toxic potential. Computational methods can simulate entire reaction pathways, providing detailed mechanistic information that is difficult to obtain experimentally. nih.gov

A key pathway for PAH toxicity involves metabolic oxidation by cytochrome P450 enzymes. nih.gov For this compound, this could involve further oxidation of the hydroxymethyl group or the aromatic rings. Using combined Quantum Mechanics/Molecular Mechanics (QM/MM) methods, a reaction can be simulated within the enzyme's active site. nih.gov These simulations map the potential energy surface of the reaction, identifying the structures and energies of all intermediates and, crucially, the transition states. The energy of the transition state determines the activation barrier and thus the rate of the reaction. Such studies can elucidate how this compound is converted into more reactive species, such as carbocations, that can damage cellular macromolecules like DNA.

Environmental Formation and Fate Research of 7 Hydroxymethylfluoranthene

Mechanistic Studies of Environmental Formation Pathways (e.g., combustion, atmospheric reactions)

The formation of 7-Hydroxymethylfluoranthene in the environment is not a primary geological process but rather the result of chemical transformations of other compounds, driven largely by high-temperature combustion and subsequent atmospheric chemistry.

Combustion: Polycyclic aromatic hydrocarbons (PAHs) and their oxygenated derivatives are predominantly formed during the incomplete combustion of organic materials. acs.orgnih.govnih.govacs.orgnih.gov This includes both industrial processes and residential activities, such as the burning of wood, crop residues, and coal. acs.orgnih.govacs.org While parent PAHs are major products, OPAHs can also be emitted directly from these combustion sources. nih.govacs.org Studies measuring the emissions from solid fuel combustion have quantified the emission factors for various OPAHs. acs.orgnih.gov For instance, research on residential stoves in China found that the total emission factor for the OPAHs studied ranged from 2.8 to 8.1 mg/kg for crop residues and from 0.043 to 71 mg/kg for different types of coal. acs.orgnih.gov A significant positive correlation has been observed between the emission factors of individual OPAHs and their corresponding parent PAHs, suggesting a linked formation mechanism. acs.orgnih.govacs.org An "oxygenation rate" (Ro), defined as the ratio of emission factors between an OPAH and its parent PAH, helps quantify this formation potential during combustion. acs.orgnih.gov

Atmospheric Reactions: A significant pathway for the formation of this compound is through the atmospheric transformation of its parent compounds. nih.govacs.orgmdpi.com Parent PAHs, such as methyl-substituted fluoranthenes, released into the atmosphere can undergo photochemical reactions to form hydroxylated derivatives. nih.govd-nb.info These gas-phase reactions are often initiated by highly reactive species, most notably the hydroxyl radical (•OH), which is a key oxidant in the troposphere. iarc.fr The photo-oxidation of a methyl group on a PAH ring can yield a hydroxymethyl group (-CH₂OH). nih.gov This process represents a secondary formation pathway, which explains why the relative abundance of OPAHs compared to parent PAHs can be higher in ambient air than in direct combustion emissions. acs.orgnih.gov These atmospheric reactions are a crucial step in the lifecycle of PAHs, transforming them into more polar and water-soluble compounds. d-nb.infonih.gov

Table 1: Emission Factors of Selected Oxygenated PAHs from Solid Fuel Combustion This table presents data for representative OPAHs as specific emission data for this compound is not available. Data sourced from studies on residential fuel burning.

Biogeochemical Cycling and Environmental Distribution

The biogeochemical cycle of this compound, like other persistent organic pollutants, involves its movement and partitioning between the atmosphere, water, soil, and living organisms. mdpi.compjoes.com Due to their semi-volatile nature, these compounds can undergo long-range atmospheric transport before being deposited onto land and water surfaces. pjoes.com

Environmental Distribution: As a class, OPAHs are ubiquitous in the environment, and while specific data for this compound is scarce, the general distribution patterns of OPAHs provide insight into its likely whereabouts.

Atmosphere: OPAHs are commonly detected in the atmosphere, often in concentrations comparable to their parent PAHs. nih.gov They are found in both the gas phase and associated with particulate matter (PM), with a tendency to partition to finer particles due to their lower vapor pressure compared to parent PAHs. acs.orgnih.govacs.org In urban and industrial areas, concentrations of total PAHs in the air can range from approximately 1,300 to over 12,000 ng/m³, while in rural areas, levels are much lower, typically below 1 ng/m³. nih.gov

Soil and Sediment: Atmospheric deposition is a primary mechanism for the entry of OPAHs into terrestrial and aquatic systems. mdpi.com They can accumulate in soils and sediments, which act as significant environmental sinks. mdpi.comnih.gov In addition to direct deposition, OPAHs can also be formed in situ within the soil through the microbial transformation of parent PAHs. mdpi.com Reported concentrations of total PAHs in urban soils can be extremely high, sometimes exceeding 1,000,000 ng/g, whereas levels in forest and rural soils are significantly lower. nih.gov Similarly, aquatic sediments, particularly in coastal zones near industrial or urban centers, can show very high levels of PAH contamination. nih.gov

Water: PAHs and their derivatives have been identified in various water bodies, including surface water, groundwater, and wastewater. nih.govnih.gov Their presence in water facilitates their transport and potential exposure to aquatic organisms. nih.gov

Table 2: General Environmental Distribution of PAHs and their Derivatives This table summarizes typical concentration ranges for total PAHs in various environmental compartments as a proxy for their oxygenated derivatives.

Degradation Pathways in Environmental Compartments (e.g., photodegradation, biodegradation)

The persistence of this compound in the environment is limited by several degradation processes that transform it into other chemical species.

Photodegradation: Photodegradation, or photolysis, is a significant abiotic process that breaks down PAHs and their derivatives. nih.govnih.gov This process occurs when these molecules absorb light energy, leading to reactions with molecular oxygen. nih.govnih.gov The rate of photodegradation is influenced by factors such as light intensity and the presence of other substances in the environment. For example, dissolved organic matter like fulvic acids can produce reactive oxygen species that enhance the degradation of PAHs in aqueous solutions. mcmaster.ca The photochemical transformation of a methyl-substituted PAH can initially lead to the formation of a hydroxymethyl-PAH, which upon further photo-oxidation, can be converted to more stable products such as formyl-PAHs and quinones. nih.gov While specific kinetic data for this compound is lacking, studies on its parent compound, fluoranthene (B47539), show that it has a relatively slow photodegradation rate compared to other PAHs like anthracene (B1667546) and pyrene. concawe.eu

Biodegradation: Biodegradation by microorganisms is a primary pathway for the removal of PAHs and OPAHs from the environment. nih.govpjoes.com A diverse range of bacteria, fungi, and algae have demonstrated the ability to metabolize these compounds. nih.govscialert.net

Bacterial Degradation: Bacteria are key players in the bioremediation of PAH-contaminated sites. pjoes.comopenbiotechnologyjournal.com Aerobic bacterial degradation typically begins with the action of a dioxygenase enzyme, which incorporates two oxygen atoms into the aromatic ring to form a cis-dihydrodiol. nih.govnih.gov This intermediate is then further metabolized through ring-cleavage pathways, ultimately breaking down the complex structure into simpler molecules that can enter the cell's central metabolic pathways, such as the Krebs cycle. nih.govasm.org Several bacterial genera, including Pseudomonas, Mycobacterium, Rhodococcus, and Alcaligenes, are known for their PAH-degrading capabilities. pjoes.comasm.org In a study on the biodegradation of fluoranthene by Alcaligenes denitrificans, one of the identified metabolites was 3-hydroxymethyl-4,5-benzocoumarine, a compound structurally related to hydroxymethylfluoranthenes. nih.govasm.orgasm.org

Fungal Degradation: Fungi also contribute significantly to PAH degradation. scialert.net They often employ extracellular enzymes, such as lignin (B12514952) peroxidases and laccases, which are non-specific and can oxidize a wide variety of aromatic compounds. scialert.net Some fungi also use intracellular cytochrome P450 monooxygenase systems to initiate PAH metabolism. scialert.net

It is important to note that the biodegradation of parent PAHs can sometimes result in the temporary accumulation of OPAH intermediates. mdpi.com While this is a step towards complete mineralization, these intermediate products can sometimes exhibit their own toxicity, a factor that is relevant in the context of bioremediation strategies. mdpi.com

Table 3: List of Compound Names

Biological and Biochemical Research on 7 Hydroxymethylfluoranthene

In Vitro Metabolic Transformation Studies

The in vitro metabolism of 7-hydroxymethylfluoranthene, a hydroxylated derivative of the polycyclic aromatic hydrocarbon (PAH) fluoranthene (B47539), has been a subject of scientific inquiry to understand its biological fate. These studies are crucial for elucidating the pathways through which this compound is processed in biological systems, which can influence its potential toxicity and carcinogenicity.

Identification of Enzymatic Pathways and Metabolites

The metabolism of xenobiotics, including this compound, generally proceeds through Phase I and Phase II enzymatic reactions. openaccessjournals.com Phase I reactions, primarily catalyzed by the cytochrome P450 (CYP) superfamily of enzymes, introduce or expose functional groups, such as hydroxyl groups, on the substrate molecule. openaccessjournals.comnih.gov This initial step increases the polarity of the compound, preparing it for subsequent conjugation reactions in Phase II. nih.gov

In vitro studies utilizing liver microsomes, which are rich in CYP enzymes, have been instrumental in identifying the metabolic pathways of similar polycyclic aromatic hydrocarbons. nih.gov For instance, the metabolism of 7-methylbenz[a]anthracene (B135024) by Cunninghamella elegans, a fungus known to model mammalian metabolism, resulted in the formation of 7-hydroxymethylbenz[a]anthracene (7-OHMBA). nih.gov Further metabolism of 7-OHMBA by this fungus yielded dihydrodiol derivatives, indicating the involvement of epoxide hydrolase activity following an initial oxidation step. nih.gov While direct studies on this compound are limited, it is plausible that it undergoes analogous metabolic transformations.

The primary enzymatic pathways involved in the metabolism of such compounds are:

Oxidation: Catalyzed by cytochrome P450 enzymes, leading to the formation of epoxides and other oxidized derivatives. nih.govmdpi.com

Hydrolysis: Epoxide hydrolases can convert epoxide intermediates into dihydrodiols.

Conjugation: Phase II enzymes, such as UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), conjugate the hydroxylated metabolites with endogenous molecules like glucuronic acid or sulfate (B86663), further increasing their water solubility for excretion. openaccessjournals.com

The resulting metabolites can be diverse. Based on the metabolism of structurally related compounds, potential metabolites of this compound could include dihydrodiols, and their subsequent glucuronide and sulfate conjugates.

Investigation of Metabolic Fluxes and Biotransformation Kinetics

The study of metabolic fluxes and biotransformation kinetics provides quantitative insights into the rates at which this compound is metabolized. nih.gov Kinetic parameters, such as the Michaelis-Menten constant (Km) and the maximum velocity (Vmax), are crucial for understanding the efficiency and capacity of the enzymatic reactions involved. nih.gov

Such kinetic models are essential for predicting how the body handles exposure to a compound and can reveal potential bottlenecks or saturation of metabolic pathways at high concentrations. nih.govnih.gov

Role of Specific Enzyme Systems (e.g., Cytochrome P450)

The specific CYP isozymes involved in the metabolism of this compound have not been definitively identified in the available literature. However, research on other xenobiotics has shown that specific CYP isoforms, such as CYP1A2, are involved in the metabolism of methylated purines like caffeine. hmdb.ca Furthermore, studies on the metabolism of citalopram (B1669093) in fish have implicated CYP1A as a major contributor to its N-demethylation. nih.govmdpi.com Given the structural similarities to other PAHs, it is likely that CYP1A and CYP1B family members play a significant role in the oxidation of this compound.

The activity of these enzymes can be influenced by genetic polymorphisms and exposure to other chemicals, leading to inter-individual differences in metabolic rates and potential toxicity. mdpi.com

Molecular Interactions with Biological Targets

The biological effects of this compound and its metabolites are ultimately determined by their interactions with cellular macromolecules, such as DNA and proteins. These interactions can lead to cellular damage and have been a key area of research for understanding the mechanisms of PAH-induced carcinogenesis.

DNA Adduct Formation Research and Structural Characterization

A critical event in chemical carcinogenesis is the formation of covalent bonds between a chemical or its reactive metabolite and DNA, forming a DNA adduct. wikipedia.org These adducts can interfere with DNA replication and repair, leading to mutations and potentially initiating cancer. hhearprogram.org

The metabolic activation of PAHs often leads to the formation of highly reactive electrophilic intermediates, such as diol epoxides, which can readily react with nucleophilic sites on DNA bases. researchgate.net The N7 and N3 positions of guanine (B1146940) and adenine (B156593) are particularly susceptible to adduct formation. wikipedia.org

While specific studies on DNA adducts formed from this compound are scarce, research on other PAHs provides a framework for understanding this process. For instance, the metabolism of 1-nitropyrene (B107360) can lead to the formation of DNA adducts through its ring-oxidized metabolite, 4,5-epoxy-4,5-dihydro-1-nitropyrene. nih.gov Structural characterization of these adducts using techniques like HPLC and nuclear magnetic resonance (NMR) has shown that they result from the addition of the N2-exocyclic amino group of deoxyguanosine to the epoxide. nih.gov Similarly, the carcinogenic pyrrolizidine (B1209537) alkaloid riddelliine requires metabolic activation to form DHP, which then forms adducts with guanine, adenine, and thymine (B56734) bases in DNA. nih.gov

The detection and quantification of DNA adducts serve as important biomarkers of exposure to genotoxic compounds. wikipedia.orghhearprogram.org

Table 1: Examples of DNA Adducts from Related Compounds This table is for illustrative purposes based on related compounds, as specific data for this compound is limited.

| Parent Compound | Reactive Metabolite | DNA Adduct |

|---|---|---|

| 1-Nitropyrene | 4,5-epoxy-4,5-dihydro-1-nitropyrene | Adducts with deoxyguanosine nih.gov |

| Riddelliine | Dehydroriddelliine (DHP) | Adducts with guanine, adenine, and thymine nih.gov |

Protein Binding Dynamics and Conformational Changes

In addition to DNA, this compound and its metabolites can interact with proteins. mdpi.com Such binding can alter the protein's structure and function, leading to various cellular effects. nih.govnih.gov The binding of small molecules to proteins is a dynamic process that can involve conformational changes in both the ligand and the protein. nih.govnih.govfrontiersin.org

Human serum albumin (HSA) is a major transport protein in the blood that binds to a wide variety of endogenous and exogenous compounds. nih.gov Studies on the interaction of 7-hydroxycoumarin derivatives with HSA have shown that these compounds can bind with significant affinity, causing conformational changes in the protein, such as a decrease in α-helical content. nih.gov

Molecular dynamics simulations and experimental techniques like circular dichroism and fluorescence spectroscopy are used to study these interactions. nih.govrsc.org These methods can reveal the binding sites, binding constants, and the nature of the conformational changes induced upon binding. nih.govpatsnap.com The interaction of a compound with a protein can be influenced by various forces, including hydrophobic interactions, hydrogen bonds, and electrostatic interactions. mdpi.com

The binding of this compound to specific enzymes can also modulate their activity. For example, binding to metabolizing enzymes like CYPs is the first step in its biotransformation. nih.gov Furthermore, interactions with other proteins can disrupt their normal physiological roles. mdpi.com Understanding these protein binding dynamics is crucial for a complete picture of the biological activity of this compound.

Table 2: Techniques to Study Protein-Ligand Interactions

| Technique | Information Provided |

|---|---|

| Fluorescence Spectroscopy | Binding constants, binding sites nih.gov |

| Circular Dichroism (CD) | Changes in protein secondary structure nih.gov |

| Molecular Docking | Prediction of binding modes and sites nih.gov |

| Molecular Dynamics (MD) Simulations | Dynamic behavior of the protein-ligand complex rsc.orgmdpi.com |

| Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) | Conformational changes and allosteric effects biorxiv.org |

In Vitro Cellular and Subcellular Biological Responses

Oxidative Stress Induction and Antioxidant Response Mechanisms

Oxidative stress is a state of imbalance between the production of reactive oxygen species (ROS) and the capacity of a biological system to detoxify these reactive products. nih.govnih.gov ROS, such as superoxide (B77818) anion (O₂⁻), hydrogen peroxide (H₂O₂), and hydroxyl radical (OH•), are byproducts of normal aerobic metabolism but can cause significant damage to cellular components like DNA, proteins, and lipids when present in excess. nih.govexplorationpub.com

The metabolism of polycyclic aromatic hydrocarbons (PAHs), the class to which fluoranthene belongs, is a known source of oxidative stress. Metabolic activation, often mediated by cytochrome P450 enzymes, can convert parent PAHs into reactive intermediates, including quinones and dihydrodiol epoxides, which can generate ROS through redox cycling. nih.gov This increase in ROS triggers a cellular defense system known as the antioxidant response. nih.gov

Although direct studies on this compound are limited, research on its parent compound, fluoranthene, demonstrates the induction of antioxidant responses in biological systems. For example, studies in plants have shown that exposure to fluoranthene leads to increased activity of key antioxidant enzymes. researchgate.netfrontiersin.org These enzymes are central to the cellular defense against oxidative damage.

The primary antioxidant defense mechanisms include:

Superoxide Dismutase (SOD): This enzyme catalyzes the dismutation of the superoxide anion into molecular oxygen and hydrogen peroxide, the latter of which is less reactive. nih.gov

Catalase (CAT): Located in peroxisomes, catalase efficiently decomposes hydrogen peroxide into water and oxygen. nih.gov

Glutathione (B108866) Peroxidase (GPx): This family of enzymes reduces hydrogen peroxide and organic hydroperoxides to water and alcohols, respectively, using reduced glutathione (GSH) as a cofactor. frontiersin.org

The expression of these and other protective enzymes is often regulated by the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway. nih.gov Under conditions of oxidative stress, Nrf2 translocates to the nucleus and activates the transcription of genes containing the Antioxidant Response Element (ARE), leading to a coordinated upregulation of the cell's antioxidant capacity. nih.gov As a metabolite of a PAH, this compound is implicated in these metabolic pathways that are closely linked with ROS production and the subsequent activation of cellular antioxidant defenses.

| Enzyme/System | Function | Cellular Location |

|---|---|---|

| Superoxide Dismutase (SOD) | Converts superoxide radicals (O₂⁻) to hydrogen peroxide (H₂O₂). | Cytosol (Cu/Zn-SOD), Mitochondria (Mn-SOD) |

| Catalase (CAT) | Decomposes hydrogen peroxide (H₂O₂) to water and oxygen. | Peroxisomes |

| Glutathione Peroxidase (GPx) | Reduces H₂O₂ and lipid hydroperoxides using glutathione. | Cytosol, Mitochondria |

| Nrf2 Signaling Pathway | Transcription factor that regulates the expression of antioxidant proteins. | Cytosol (inactive), Nucleus (active) |

Cellular Uptake and Efflux Mechanisms

The ability of a compound to exert a biological effect is contingent on its ability to reach its target within the cell. This involves traversing the cell membrane through various uptake and efflux mechanisms. For PAHs and their metabolites, which are generally lipophilic, passive diffusion is considered a primary route of entry into cells. This process is driven by the concentration gradient across the cell membrane, with the compound moving from a high to a low concentration area without the expenditure of cellular energy.

However, cellular transport is often more complex than simple diffusion. Studies on the parent compound, fluoranthene, have revealed the involvement of active, energy-dependent transport processes. asm.org Research in the bacterium Pseudomonas fluorescens demonstrated the presence of an efflux pump that actively transports fluoranthene and other hydrophobic PAHs out of the cell. asm.org Such efflux systems, like the P-glycoprotein (P-gp) or Multidrug Resistance-Associated Proteins (MRPs) in mammalian cells, serve as a defense mechanism to limit the intracellular accumulation of potentially toxic xenobiotics.

Therefore, the net intracellular concentration of this compound is likely determined by the interplay between passive uptake and active efflux.

Cellular Uptake: The lipophilic nature of the fluoranthene backbone suggests that this compound can readily partition into the lipid bilayer of the cell membrane and enter the cell via passive diffusion. Other mechanisms, such as endocytosis, where the cell membrane engulfs the substance, could also play a role, particularly for aggregates or nanoparticle-associated compounds. acs.org

Cellular Efflux: The existence of energy-dependent efflux pumps for fluoranthene suggests that its metabolites, including this compound, may also be substrates for these transporters. asm.org The activity of these pumps can significantly reduce the intracellular concentration and, consequently, the biological activity and potential toxicity of the compound.

The balance between these opposing processes is crucial in determining the compound's bioavailability and its ability to interact with subcellular targets like DNA and proteins.

Emerging Research Frontiers and Future Directions for 7 Hydroxymethylfluoranthene

Advanced Spectroscopic and Imaging Techniques for In Situ Analysis

The in situ analysis of 7-Hydroxymethylfluoranthene in complex environmental and biological matrices presents a considerable challenge due to its typically low concentrations and the presence of interfering substances. The development and application of advanced spectroscopic and imaging techniques are critical for overcoming these hurdles.

Future research will likely focus on the refinement and application of techniques such as synchronous fluorescence spectroscopy (SFS) . SFS has shown promise as a rapid screening tool for PAH metabolites, like conjugated 1-hydroxypyrene, in the bile of fish exposed to polluted sediments. rsc.org This technique could be adapted for the specific and sensitive detection of this compound in biological fluids, offering a non-invasive way to monitor exposure and metabolism.

Surface-Enhanced Raman Spectroscopy (SERS) is another powerful technique with potential for the analysis of this compound. The combination of SERS with novel nanomaterials, such as gold nanostars, has been demonstrated for the multiplex detection of various PAHs in water samples. nih.gov This approach, when coupled with machine learning algorithms for data analysis, could enable the highly sensitive and selective point-of-care detection of this compound and other metabolites. nih.gov

Furthermore, the use of high-performance liquid chromatography (HPLC) coupled with fluorescence detection (HPLC-F) and advanced mass spectrometry (MS) techniques, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), will continue to be central to the detailed analysis of fluoranthene (B47539) metabolites. nih.govresearchgate.net These methods are crucial for separating and identifying isomers and for quantifying trace levels of this compound in complex samples. nih.govresearchgate.net

| Technique | Application for this compound | Potential Advantages |

| Synchronous Fluorescence Spectroscopy (SFS) | Rapid screening in biological fluids (e.g., bile, urine) | High sensitivity, non-invasive, rapid analysis |

| Surface-Enhanced Raman Spectroscopy (SERS) | Point-of-care detection in environmental samples | High selectivity, multiplexing capabilities |

| High-Performance Liquid Chromatography (HPLC-F) | Separation and quantification in complex mixtures | Established methodology, good sensitivity |

| Gas/Liquid Chromatography-Mass Spectrometry (GC/LC-MS) | Structural identification and confirmation | High specificity, isomeric differentiation |

Artificial Intelligence and Machine Learning Applications in Predictive Chemistry

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize the study of chemical compounds, including this compound. These computational tools can analyze vast datasets to predict chemical properties, toxicity, and metabolic fate, thereby accelerating research and reducing reliance on time-consuming and expensive experimental work.

ML models are being developed to predict the toxicity of PAHs and their derivatives. neptjournal.comnih.gov By training algorithms on existing toxicological data for a wide range of PAHs, it is possible to create models that can estimate the potential harmfulness of less-studied compounds like this compound. neptjournal.comnih.govnih.gov This predictive capability is invaluable for prioritizing compounds for further toxicological testing and for risk assessment. For instance, machine learning algorithms have achieved over 90% accuracy in classifying the toxicity of PAHs in environmental samples. neptjournal.com

Another significant application of ML is in the identification of PAHs and their derivatives from complex analytical data. Workflows like "PAH-Finder" utilize random forest models to analyze high-resolution mass spectrometry data, significantly improving the efficiency and accuracy of compound identification compared to traditional library searches. sciopen.com Such a data-driven approach could be trained to specifically recognize the fragmentation patterns of this compound and its conjugates, facilitating its discovery in non-targeted analyses of environmental and biological samples. sciopen.com

| AI/ML Application | Relevance to this compound | Expected Outcome |

| Toxicity Prediction | Estimating carcinogenic and mutagenic potential | Prioritization for toxicological studies, risk assessment |

| Metabolic Fate Prediction | Identifying potential further metabolites | Understanding bioaccumulation and persistence |

| Compound Identification | Automated detection in complex analytical data | Enhanced efficiency and accuracy of environmental and biological monitoring |

Multi-omics Integration for Comprehensive Biological Understanding

A holistic understanding of the biological impact of this compound requires a systems-level approach. The integration of multiple "omics" disciplines—genomics, proteomics, and metabolomics—offers a powerful strategy to elucidate the mechanisms of action and the broader biological consequences of exposure to this compound.

A polyomic approach has been successfully used to investigate the degradation pathway of fluoranthene in Mycobacterium vanbaalenii PYR-1. nih.gov This study combined metabolomic analysis to identify degradation products with genomic and proteomic data to pinpoint the enzymes and genes involved in the metabolic process. nih.gov A similar integrated approach applied to organisms exposed to this compound could reveal its complete metabolic pathway, identify key enzymes responsible for its transformation, and uncover the cellular responses it elicits.

Recent studies on benzo(k)fluoranthene, a related PAH, have utilized proteomics and metabolomics to investigate its reproductive toxicity in mice. diva-portal.org This research identified specific proteins and metabolic pathways affected by exposure, providing insights into the molecular mechanisms of toxicity. diva-portal.org Applying a similar multi-omics strategy to this compound would allow for a comprehensive assessment of its potential health risks and the elucidation of its mode of action at a molecular level. Furthermore, investigating the cardiac proteome and metabolome in organisms exposed to fluoranthene has revealed alterations in energy and iron metabolism, highlighting the systemic effects of PAH exposure. uhasselt.be

| Omics Discipline | Information Gained for this compound |

| Genomics | Identification of genes involved in metabolism and response to exposure. |

| Proteomics | Characterization of protein expression changes and post-translational modifications. nih.govdiva-portal.org |

| Metabolomics | Identification of downstream metabolites and altered metabolic pathways. nih.govdiva-portal.orguhasselt.be |

Development of Novel Research Tools and Methodologies

Progress in understanding this compound is intrinsically linked to the development of new research tools and methodologies. These innovations will enable more precise measurements, facilitate new types of experiments, and provide deeper insights into the compound's behavior.

One area of development is the synthesis of analytical standards and labeled compounds. The availability of pure this compound and its isotopically labeled analogues is essential for accurate quantification in complex matrices and for use in tracer studies to follow its metabolic fate. The synthesis of related compounds, such as 7,10-Bis(hydroxymethyl)fluoranthene, has been documented and provides a basis for the development of synthetic routes to this compound. researchgate.net

Furthermore, the creation of new analytical workflows that combine advanced separation techniques with high-resolution mass spectrometry and sophisticated data analysis software represents a significant methodological advancement. sciopen.com These integrated platforms will be crucial for the non-targeted screening of environmental and biological samples to identify and quantify this compound and other previously uncharacterized metabolites of fluoranthene. nih.govsciopen.com The development of new structural alerts for mutagenicity using emerging pattern mining techniques is another example of a novel computational tool that can be applied to assess the potential risks of this compound.

| Research Tool/Methodology | Application to this compound | Impact on Research |

| Synthesis of Analytical Standards | Accurate quantification and use in metabolic studies | Improved data quality and reliability |

| Isotopically Labeled Analogues | Tracer studies to determine metabolic pathways | Definitive elucidation of biotransformation |

| Integrated Analytical Workflows | Non-targeted screening and identification | Discovery of new metabolites and exposure biomarkers |

| Computational Predictive Models | In silico assessment of toxicity and properties | Reduced reliance on animal testing, faster risk assessment |

Q & A

Q. How to ensure ethical and reproducible experimental designs for in vivo studies?

- Follow institutional animal care protocols (e.g., 3Rs principles: Replacement, Reduction, Refinement). Include positive/negative controls and blind data analysis to minimize bias. Share raw data in public repositories (e.g., Zenodo) to facilitate replication .

Data Presentation and Reporting Standards

Q. What are the best practices for presenting large datasets in publications?

Q. How to contextualize findings on this compound within broader PAH research?

- Compare kinetic parameters (e.g., bioaccumulation factors) with EPA priority PAHs. Discuss implications for regulatory frameworks (e.g., REACH, TSCA) while distinguishing empirical evidence from speculative conclusions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。